6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine
Description
Properties
IUPAC Name |
6-bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOMPARNAWOETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine involves the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with N-bromo-succinimide (NBS) in N,N-dimethylformamide (DMF) solvent at an appropriate temperature. This reaction yields this compound with a high yield .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of NBS and DMF is common in industrial settings due to their effectiveness and availability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 6 serves as a key site for substitution reactions.
Example: Hydrolysis to Aminophenol Derivatives
Under basic conditions, the bromine substituent can be displaced in ring-opening reactions. For instance:
-
Hydrolysis with NaOH :
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one (a related compound) reacts with aqueous NaOH under reflux to yield 2-amino-5-bromo-pyridin-3-ol via oxazole ring opening. This reaction achieves 80–98% yields depending on scale and conditions .
Starting Material Conditions Product Yield Source 6-Bromo-oxazolo-pyridin-2-one 2N NaOH, reflux 2-Amino-5-bromo-pyridin-3-ol 98% While this example involves an oxazolone derivative, analogous reactivity is expected for the amino-substituted compound due to similar electronic environments.
Reactions Involving the Amino Group
The primary amine at position 2 participates in condensation and functionalization reactions.
Example: Amidation and Condensation
The amino group can undergo reactions typical of aromatic amines:
-
Amidation : Reacts with acyl chlorides or carboxylic acids to form amides .
-
Schiff Base Formation : Condenses with aldehydes/ketones to generate imines .
Example: Acid-Catalyzed Cyclization
In the presence of polyphosphoric acid (PPA) or polyphosphate ester (PPSE), the amino group facilitates cyclization with carboxylic acids. For example:
-
Reaction with 4-Cyanobenzoic Acid :
Heating 5-bromo-3-hydroxy-2-aminopyridine (a precursor) with 4-cyanobenzoic acid in PPSE at 200°C yields substituted oxazolo[4,5-b]pyridines in 93% yield .
Cross-Coupling Reactions
The bromine atom enables transition meta
Scientific Research Applications
Structural Overview
- Molecular Formula : C6H4BrN3O
- Molecular Weight : Approximately 214.02 g/mol
- CAS Number : 21594-52-5
- Physical Appearance : Off-white to yellow powder
- Melting Point : 229°C to 236°C
The compound features a bromine atom at the 6-position of the oxazole ring, which enhances its reactivity and biological properties. The presence of nitrogen atoms contributes to its interaction with various biological targets.
Medicinal Chemistry Applications
6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine has been extensively studied for its potential therapeutic applications. Key areas of interest include:
-
Anticancer Properties :
- The compound has demonstrated significant inhibitory effects against various cancer cell lines, including colon and lung carcinoma, with IC50 values ranging from 0.4 to 3.2 µM .
- Mechanisms of action involve:
- Inhibition of VEGFR-2 : This receptor is crucial for tumor angiogenesis; inhibiting it can reduce tumor growth by blocking blood vessel formation .
- Caspase Activation : The compound can activate the caspase cascade, leading to apoptosis in resistant cancer cells .
-
Antimicrobial Activity :
- Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further pharmacological development .
Research into the biological activity of this compound reveals its interaction with specific molecular targets:
- Target Interactions :
- The compound has been shown to bind effectively to various enzymes and receptors, influencing their activity and potentially leading to therapeutic effects.
- Ongoing investigations focus on understanding its pharmacokinetic properties to assess its suitability as a drug candidate .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science:
Mechanism of Action
The mechanism of action of 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Characterization
Key characterization techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C=O if present).
- NMR spectroscopy : ¹H NMR reveals proton environments (e.g., aromatic protons near δ 7–9 ppm), while ¹³C NMR confirms carbon frameworks.
- HRMS : Validates molecular weight and elemental composition ().
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Substituent Effects
- Positional Isomerism : Bromine at C6 (target) vs. C7 () alters electronic distribution. C6 substitution may enhance electrophilic aromatic substitution reactivity compared to C7.
- Halogen Type : Bromine (higher atomic radius, polarizability) vs. chlorine (smaller, less electron-withdrawing) influences lipophilicity and binding affinity ( vs. 15).
- Functional Groups : The thiol group in 6-chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol () increases nucleophilicity compared to the amine in the target compound.
Heterocycle Variations
- Oxazole vs. Imidazole : The imidazole ring in 5-bromo-1H-imidazo[4,5-b]pyridine () introduces an additional nitrogen, altering hydrogen-bonding capacity and basicity.
Pharmacological and Physicochemical Properties
Physicochemical Data
- Solubility : The amine group enhances water solubility via hydrogen bonding, whereas bromine reduces it slightly.
Biological Activity
6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Compound Overview
- Chemical Formula : C6H4BrN3O
- Molecular Weight : Approximately 215 g/mol
- CAS Number : 21594-52-5
- Appearance : Off-white to yellow powder
- Melting Point : 229°C to 236°C
The compound features a bromine substituent at the 6-position of the oxazole ring, contributing to its reactivity and biological properties. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Synthesis Methods
Several synthetic routes have been developed for this compound. A common method involves the reaction of appropriate precursors under controlled conditions, often utilizing nucleophilic substitution reactions:
| Yield | Reaction Conditions | Operation in Experiment |
|---|---|---|
| 98% | Reflux with NaOH | Suspension in NaOH solution followed by neutralization and filtration. |
| 80% | Reflux in MeOH | Reaction with NaOH in methanol leading to precipitation of the product. |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound interacts with specific enzymes or receptors involved in cancer cell proliferation and survival.
In a study assessing its cytotoxic effects, the IC50 values for different cell lines were found to be below 20 µM, indicating potent activity against tumor cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent .
Study on Anticancer Activity
A recent study evaluated the effects of this compound on H9c2 cardiomyocytes to assess its cardioprotective properties in the context of doxorubicin-induced toxicity. The results indicated that co-treatment with this compound significantly improved cell viability compared to controls:
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 50% |
| Doxorubicin | 30% |
| Doxorubicin + Compound | 80% |
This study highlights the potential of the compound not only as an anticancer agent but also as a protective agent against chemotherapy-induced cardiotoxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine, and how can reaction conditions be optimized for yield?
- Methodology : A common approach involves bromination of a pre-oxazolo-pyridine precursor using bromine or N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeBr₃ or AlBr₃). Evidence from related compounds suggests that controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate:NBS) minimizes side reactions like over-bromination . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically required to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.5–8.5 ppm for pyridine/oxazole protons) and amine protons (δ 5.0–6.0 ppm, broad).
- HRMS : Confirm molecular ion peaks matching the molecular formula (C₆H₄BrN₃O).
- X-ray crystallography : Used to resolve ambiguous structural features (e.g., regioselectivity of bromination) by analyzing bond lengths and angles .
Q. How can researchers ensure purity and stability during storage?
- Methodology :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to verify >95% purity.
- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent decomposition via hydrolysis or photodegradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in electrophilic substitution reactions of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify nucleophilic sites. Compare with experimental bromination outcomes to validate predictions. This approach resolves contradictions in regioselectivity observed in analogues .
Q. What strategies are effective in resolving discrepancies between theoretical and experimental data (e.g., unexpected byproducts in coupling reactions)?
- Methodology :
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N/²H) to trace reaction pathways.
- In-situ monitoring : Employ techniques like ReactIR or LC-MS to detect transient intermediates.
- Cross-validation : Compare results with structurally similar compounds (e.g., 6-Bromo-5-fluoro-3-methylpyridin-2-amine) to identify systemic errors .
Q. How can Buchwald-Hartwig amination be optimized for introducing aryl/heteroaryl groups at the 6-bromo position?
- Methodology :
- Catalyst screening : Test Pd catalysts (e.g., Pd₂(dba)₃, XPhos-Pd-G3) and ligands (BINAP, DavePhos) in toluene/DMF at 80–110°C.
- Additives : Include Cs₂CO₃ or K₃PO₄ to enhance deprotonation.
- Workflow : Monitor conversion via TLC and isolate products using acid-base extraction .
Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in stabilizing the crystal structure, and how can this inform co-crystallization studies?
- Methodology : Analyze X-ray diffraction data to identify intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimers). Use Mercury software to simulate packing motifs and design co-crystals with pharmaceutically relevant co-formers (e.g., carboxylic acids) .
Q. How can researchers distinguish between structural analogs (e.g., brominated oxazolo-pyridines vs. triazolo-pyridines) in complex mixtures?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
